![molecular formula C9H9ClN2O4 B1269872 N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide CAS No. 430460-20-1](/img/structure/B1269872.png)
N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds to N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide involves multiple steps, including the reduction of nitro compounds and catalytic hydrogenation. For example, the synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a compound with structural similarities, is achieved by reducing N-(2-methoxy-4-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (M. Robin et al., 2002). Another method involves a Pd/C catalyst for the hydrogenation of nitro compounds to their corresponding amines, highlighting the importance of catalysis in the synthesis process (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-N-(3-methylphenyl)acetamide, provides insights into the conformational preferences and geometric parameters that could be relevant for this compound. These structures often feature specific orientations of bonds and groups that influence their chemical behavior (B. Gowda et al., 2007).
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-6-2-3-7(10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTINYARLRNISBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358306 |
Source
|
Record name | N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
430460-20-1 |
Source
|
Record name | N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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